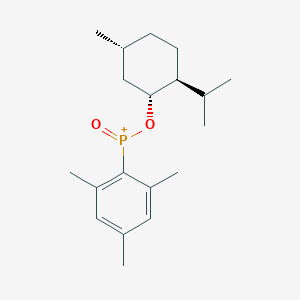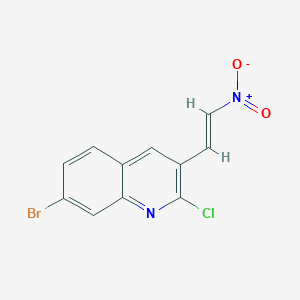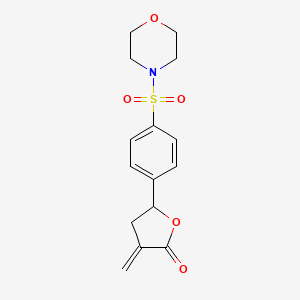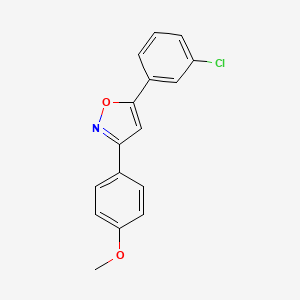
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzenesulfonamide is a compound that belongs to the class of maleimides Maleimides are known for their versatile chemical properties and biological activities
Vorbereitungsmethoden
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25°C to 40°C .
Analyse Chemischer Reaktionen
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The maleimide group can participate in nucleophilic substitution reactions, forming various substituted products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound exhibits biological activities, including antibacterial and antifungal properties.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives.
Wirkmechanismus
The biological activity of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzenesulfonamide is primarily due to its ability to interact with specific molecular targets. The maleimide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the inhibition of enzymes like cyclooxygenase and kinase, which play crucial roles in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other maleimide derivatives such as 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its organotin complexes . These compounds share similar structural features but differ in their specific substituents and resulting properties. For example, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has been studied for its potential as a photoinitiator in polymerization processes
Eigenschaften
CAS-Nummer |
61633-12-3 |
|---|---|
Molekularformel |
C17H22N2O4S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
4-(2,5-dioxopyrrol-1-yl)-N-heptylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O4S/c1-2-3-4-5-6-13-18-24(22,23)15-9-7-14(8-10-15)19-16(20)11-12-17(19)21/h7-12,18H,2-6,13H2,1H3 |
InChI-Schlüssel |
OKPWAISQMNWWAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)
![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)



![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)







![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)
